Magnocurarine

説明

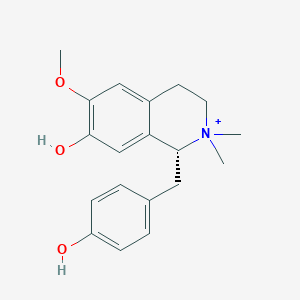

マグノクラリンは、漢方薬で広く用いられる植物であるモクレン (Magnolia officinalis) の樹皮から得られる天然アルカロイドです . この化合物はイソキノリン系アルカロイドに属し、そのキュラレ様特性で知られています。この特性は、潜在的な薬理学的用途について研究されています .

2. 製法

合成経路および反応条件: マグノクラリンは、イソキノリン誘導体を用いた様々な化学反応によって合成することができます。 合成は通常、コクラウリンのメチル化、続いて水酸化およびメトキシ化を行うことで、マグノクラリンが得られます .

工業的製造方法: マグノクラリンの工業的製造は、主にモクレンの樹皮からの抽出によって行われます。 抽出工程には、溶媒抽出、続いてクロマトグラフィー技術を用いた精製が含まれ、純粋な形でマグノクラリンが分離されます .

反応の種類:

酸化: マグノクラリンは酸化反応を起こし、様々な酸化誘導体を生成することができます。

還元: 還元反応は、マグノクラリンをその還元型に変換することができます。還元型は異なる薬理学的特性を持つ可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、様々な酸化、還元、および置換されたマグノクラリン誘導体が含まれ、それぞれが独自の化学的および生物学的特性を持っています .

準備方法

Synthetic Routes and Reaction Conditions: Magnocurarine can be synthesized through various chemical reactions involving isoquinoline derivatives. The synthesis typically involves the methylation of coclaurine, followed by hydroxylation and methoxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the bark of Magnolia officinalis. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

科学的研究の応用

Chemistry

Magnocurarine is utilized as a reference compound in analytical chemistry for identifying and quantifying alkaloids. Its unique structure allows researchers to study its interactions with various chemical agents and assess its stability under different conditions.

Biology

Research has focused on this compound's effects on cellular processes, particularly its role as a biochemical tool. It has been investigated for its potential to influence cell division and microtubule dynamics, which are critical in cancer research .

Medicine

This compound's neuromuscular blocking properties make it a candidate for applications in anesthesia and muscle relaxation during surgical procedures. Studies have shown that it may enhance the efficacy of certain anesthetics while minimizing side effects .

Industry

In pharmaceutical development, this compound serves as a standard in quality control for herbal products. Its presence in formulations can indicate the quality and potency of herbal medicines derived from Magnolia species .

Case Study 1: Neuromuscular Blocking Properties

A study conducted by Arbain et al. (1993) demonstrated that this compound exhibits significant neuromuscular blocking effects comparable to traditional curare compounds. The study involved assessing its efficacy in various animal models, confirming its potential use in clinical settings .

Case Study 2: Cancer Research

In another investigation, this compound was tested for its effects on cancer cell lines. The results indicated that it may inhibit cell proliferation through mechanisms involving microtubule destabilization, akin to other established anticancer agents like vincristine and paclitaxel .

作用機序

マグノクラリンは、キュラレと同様に、神経筋接合部に作用して効果を発揮します。ニコチン性アセチルコリン受容体に結合し、アセチルコリンの作用を阻害し、筋肉の弛緩と麻痺を引き起こします。 このメカニズムは、他の神経筋遮断薬のものと似ています .

類似の化合物:

マグノフロリン: 類似の薬理学的特性を持つ、別のイソキノリンアルカロイドです。

ロエメリン: マグノクラリンと構造的に類似したアルカロイドです。

オブロンギン: 同等の生物活性を持つ化合物です.

独自性: マグノクラリンは、ニコチン性アセチルコリン受容体に対する特異的な結合親和性と強力な神経筋遮断効果によって独特です。 その独特の化学構造も、他の類似のアルカロイドとは異なります .

類似化合物との比較

Magnoflorine: Another isoquinoline alkaloid with similar pharmacological properties.

Roemerine: An alkaloid with structural similarities to magnocurarine.

Oblongine: A compound with comparable biological activities.

Uniqueness: this compound is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent neuromuscular blocking effects. Its distinct chemical structure also sets it apart from other similar alkaloids .

生物活性

Magnocurarine, a benzylisoquinoline alkaloid derived from the bark of Magnolia officinalis, has garnered attention for its diverse biological activities. This compound is structurally characterized by a complex arrangement that contributes to its pharmacological properties. Research has indicated its potential in various therapeutic applications, particularly in the fields of oncology and metabolic disorders.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound, which influences its solubility and interaction with biological systems. The molecular formula is with a molecular weight of 314 g/mol. Its structure includes multiple functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 314 g/mol |

| Solubility | Water-soluble |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), Bel-7402 (liver cancer), and HCT-8 (colon cancer). The mechanism involves the modulation of cell cycle progression and induction of oxidative stress.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of this compound on gastric cancer cell lines, it was found to have an IC50 value of 5.1 µM for MGC-803 cells and 7.6 µM for HGC-27 cells. This study highlighted the compound's ability to inhibit topoisomerase I activity, leading to significant anti-proliferative effects and G2/M phase arrest in the cell cycle .

Metabolic Effects

This compound has also been investigated for its potential in managing metabolic disorders. It has shown inhibitory effects on key enzymes involved in carbohydrate metabolism, such as:

- Aldose Reductase

- Lipase

- α-Glucosidase

- DPP-IV

These activities suggest that this compound could be beneficial in treating conditions like diabetes by regulating glucose metabolism .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been observed to reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as DPP-IV, this compound helps regulate insulin levels and glucose homeostasis.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Oxidative Stress Modulation : this compound enhances the production of reactive oxygen species (ROS), contributing to cancer cell death while sparing normal cells.

特性

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWOXNLVWMXBRD-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218199 | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6801-40-7 | |

| Record name | Magnocurarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnocurarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。